molecular formula C13H11N3O3S B2364552 N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide CAS No. 271775-43-0

N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No.: B2364552
CAS No.: 271775-43-0
M. Wt: 289.31
InChI Key: YKHAKWGKUUIOPT-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide is an organic compound characterized by the presence of a nitrophenyl group, a pyridinylsulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the following steps:

    Nitration of Phenyl Ring: The starting material, phenylamine, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 3-nitrophenylamine.

    Formation of Pyridin-2-ylsulfanyl Group: Pyridine-2-thiol is synthesized separately and then reacted with an appropriate acylating agent to form pyridin-2-ylsulfanyl chloride.

    Acetamide Formation: The final step involves the reaction of 3-nitrophenylamine with pyridin-2-ylsulfanyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridin-2-ylsulfanyl group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide
  • N-(3-nitrophenyl)-2-(pyridin-3-ylsulfanyl)acetamide
  • N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)propionamide

Uniqueness

N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide is unique due to the specific positioning of the nitro group on the phenyl ring and the pyridin-2-ylsulfanyl group. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(3-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c17-12(9-20-13-6-1-2-7-14-13)15-10-4-3-5-11(8-10)16(18)19/h1-8H,9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHAKWGKUUIOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320032
Record name N-(3-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828727
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

271775-43-0
Record name N-(3-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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